molecular formula C9H9ClN2O3 B2518074 4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid CAS No. 339005-94-6

4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid

货号: B2518074
CAS 编号: 339005-94-6
分子量: 228.63
InChI 键: QQIDLXZIPGBDSP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid (CAS 339005-94-6) is a small organic compound with the molecular formula C₉H₉ClN₂O₃ and a molecular weight of 228.632 g/mol . It features a 5-chloropyridin-2-yl group linked to an oxobutanoic acid moiety via an amide bond. Key physicochemical properties include a density of 1.5 g/cm³, boiling point of 508.7°C, and flash point of 261.4°C . This compound’s structure confers moderate polarity, enabling solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol. Its reactive sites—the carboxylic acid, amide, and chlorinated pyridine—make it a versatile intermediate in medicinal chemistry and materials science.

属性

IUPAC Name

4-[(5-chloropyridin-2-yl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c10-6-1-2-7(11-5-6)12-8(13)3-4-9(14)15/h1-2,5H,3-4H2,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIDLXZIPGBDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid typically involves the reaction of 5-chloropyridin-2-amine with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development
The compound serves as a valuable building block in the synthesis of pharmaceutical agents targeting specific enzymes or receptors. Its ability to interact with molecular targets allows it to inhibit enzyme activity or modulate receptor functions, making it a candidate for drug development aimed at various diseases, including cancer and neurological disorders.

Enzyme Inhibition
Research indicates that 4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid can inhibit enzyme activity by binding to active or allosteric sites. This prevents substrate interaction, thereby blocking the catalytic processes essential for various biochemical pathways . The compound's structural features contribute to its specificity and potency in enzyme inhibition.

Biological Studies

Receptor Binding Assays
In receptor assays, this compound can act as either an agonist or antagonist, influencing downstream signaling pathways involved in physiological processes. Such interactions are critical for understanding the mechanisms of diseases and developing targeted therapies.

Case Studies in Cancer Research
Recent studies have demonstrated the anticancer potential of related compounds in the same class. For instance, compounds designed based on similar structural frameworks have shown significant activity against various cancer cell lines, suggesting that this compound may exhibit comparable effects . The structure-activity relationship (SAR) analyses indicate that modifications to the aromatic ring can enhance anticancer activity, which may be applicable to this compound.

Materials Science

Synthesis of Advanced Materials
Beyond medicinal applications, this compound can serve as a precursor for synthesizing advanced materials with specific electronic or optical properties. Its unique functional groups allow for modifications that can tailor material characteristics for applications in electronics and photonics .

Summary of Applications

Field Application
Medicinal ChemistryBuilding block for pharmaceuticals targeting enzymes/receptors
Biological StudiesEnzyme inhibition; receptor binding assays
Materials SciencePrecursor for advanced materials synthesis

作用机制

The mechanism of action of 4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding assays, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

相似化合物的比较

4-[(5-Bromopyridin-2-yl)amino]-4-oxobutanoic acid (CAS SX2)

  • Molecular Formula : C₉H₉BrN₂O₃
  • Molecular Weight : 297.09 g/mol
  • Structural Difference : Bromine replaces chlorine at the pyridine 5-position.
  • However, its lower electronegativity (compared to chlorine) may reduce hydrogen-bonding capacity .

4-{[(6-Chloro-1,3-benzothiazol-2-yl)carbamoyl]amino}-4-oxobutanoic acid

  • Molecular Formula : C₁₂H₁₀ClN₃O₄S
  • Molecular Weight : 327.74 g/mol
  • Structural Difference : A benzothiazole ring replaces the pyridine, with sulfur at position 1 and chlorine at position 4.

Heterocyclic and Aromatic Derivatives

4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid (CAS 139084-69-8)

  • Molecular Formula : C₁₅H₁₉ClN₂O₃
  • Molecular Weight : 310.78 g/mol
  • Structural Difference : A 4-chlorophenyl group and a piperazine ring replace the pyridine.
  • Impact : The piperazine moiety introduces basicity, improving water solubility at physiological pH. This modification is common in CNS drugs to enhance blood-brain barrier penetration .

4-[(4-Methyl-2-pyridinyl)amino]-4-oxobutanoic acid (CAS 186320-23-0)

  • Molecular Formula : C₁₀H₁₁N₂O₃
  • Molecular Weight : 207.20 g/mol
  • Structural Difference : A methyl group is added to the pyridine at position 3.

Bulky and Functionalized Derivatives

4-(((2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-isobutyramido-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3-yl)oxy)-4-oxobutanoic acid (CAS 130150-82-2)

  • Molecular Formula : C₃₈H₄₁N₃O₁₀
  • Molecular Weight : 699.75 g/mol
  • Structural Difference : A complex trityl-protected sugar moiety replaces the pyridine.
  • Impact: The bulky substituent enhances steric hindrance, limiting non-specific binding. This derivative is likely used in nucleotide synthesis or as a prodrug .

4-(Cycloheptylamino)-4-oxobutanoic acid (CAS 545349-11-9)

  • Molecular Formula: C₁₁H₁₉NO₃
  • Molecular Weight : 213.27 g/mol
  • Structural Difference : A cycloheptyl group replaces the pyridine.
  • Impact : The cycloalkyl group increases hydrophobicity, favoring lipid bilayer interactions. Such derivatives are explored in drug delivery systems .

Key Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Property/Application
4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid 339005-94-6 C₉H₉ClN₂O₃ 228.63 5-Chloropyridin-2-yl Intermediate for pharmaceuticals
4-[(5-Bromopyridin-2-yl)amino]-4-oxobutanoic acid SX2 C₉H₉BrN₂O₃ 297.09 5-Bromopyridin-2-yl Enhanced π-π stacking
4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid 139084-69-8 C₁₅H₁₉ClN₂O₃ 310.78 4-Methylpiperazine Improved solubility for CNS targets
4-{[(6-Chloro-1,3-benzothiazol-2-yl)carbamoyl]amino}-4-oxobutanoic acid N/A C₁₂H₁₀ClN₃O₄S 327.74 6-Chloro-benzothiazole Enzyme inhibition via sulfur interactions

生物活性

4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom at the 5-position and a butanoic acid moiety at the 4-position. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can function as an enzyme inhibitor by binding to the active site or allosteric sites, thereby preventing substrate binding and catalytic activity. Additionally, it may act as an agonist or antagonist in receptor binding assays, modulating receptor activity and downstream signaling pathways.

Enzyme Inhibition

The compound has demonstrated significant enzyme inhibition properties, particularly in studies involving:

  • Enzyme binding assays: It can inhibit enzymes by occupying their active sites.
  • Receptor binding assays: It modulates receptor activity, influencing various signaling pathways.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, a related study highlighted that certain analogs displayed substantial cytotoxicity against various cancer cell lines, including:

  • SNB-19
  • NCI-H460
  • SNB-75

These compounds were assessed using the National Cancer Institute (NCI) protocol, revealing significant potential for further development in cancer therapeutics .

Research Applications

This compound is utilized in various scientific research applications:

  • Medicinal Chemistry: Serves as a building block for synthesizing pharmaceutical agents targeting specific enzymes or receptors.
  • Biological Studies: Employed in enzyme inhibition and receptor binding assays to understand biological mechanisms.
  • Materials Science: Used as a precursor for advanced materials with specific electronic or optical properties.

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer effects of various compounds similar to this compound, researchers found that certain derivatives exhibited high potency against multiple cancer cell lines. The structure–activity relationship (SAR) analysis indicated that modifications on the phenyl ring significantly impacted anticancer efficacy, with specific substitutions leading to enhanced activity against non-small cell lung cancer and breast cancer .

Case Study 2: Enzyme Inhibition Studies

Another study focused on the enzyme inhibition capabilities of this compound. The results showed that it effectively inhibited key metabolic enzymes involved in cancer metabolism, suggesting potential therapeutic applications in metabolic disorders and cancer treatment.

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with similar compounds can be insightful:

Compound NameBiological ActivityMechanism of Action
4-(5-Chloropyridin-2-yl)-4-oxobutanoic acidEnzyme inhibition, anticancer activityActive site binding
4-(5-Bromopyridin-2-yl)-4-oxobutanoic acidModerate enzyme inhibitionCompetitive inhibition
4-(5-Methylpyridin-2-yl)-4-oxobutanoic acidLow anticancer activityAllosteric modulation

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid, and how can reaction purity be optimized?

  • Answer: A common approach involves coupling 5-chloropyridin-2-amine with a suitable oxobutanoic acid derivative (e.g., maleic anhydride) under reflux in aprotic solvents like DMF or THF. Purity optimization includes column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures . Monitoring reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) is critical.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Answer: Key techniques include:

  • FT-IR : To confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups.
  • ¹H/¹³C NMR : For resolving the pyridinyl proton environment (δ 7.8–8.5 ppm) and ketone/amide carbons (δ 165–175 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 257.04 for C₁₀H₈ClN₂O₃) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Answer: Initial screens include:

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) at 50–200 µg/mL.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Answer: Contradictions often arise from variability in assay conditions (e.g., solvent, cell line origin). Mitigation strategies include:

  • Standardized Protocols : Use identical cell passage numbers and serum-free media during cytotoxicity tests.
  • Dose-Response Curves : Generate data across 5–6 concentrations (0.1–100 µM) to assess potency thresholds.
  • Orthogonal Assays : Validate results with complementary methods (e.g., apoptosis markers via flow cytometry) .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes like COX-2 or kinases (PDB IDs: 1PXX, 3ERT). Focus on hydrogen bonding with the pyridinyl-N and carbonyl groups.
  • MD Simulations : GROMACS-based simulations (20 ns) to assess stability in aqueous/lipid bilayers .

Q. How can synthetic yields be improved while minimizing byproduct formation?

  • Answer:

  • Catalytic Optimization : Replace stoichiometric reagents with catalytic bases (e.g., DMAP or Et₃N) to reduce side reactions.
  • Microwave-Assisted Synthesis : Shorten reaction times (30–60 min vs. 12 hrs) at 80–100°C, improving yield by ~15–20% .

Methodological Challenges & Solutions

Q. What strategies address poor aqueous solubility during in vitro assays?

  • Answer:

  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity.
  • Prodrug Design : Synthesize methyl ester or glycosylated derivatives for enhanced bioavailability .

Q. How should researchers handle discrepancies in spectroscopic data interpretation?

  • Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons).
  • X-ray Crystallography : Obtain single crystals via slow evaporation (MeOH/CHCl₃) for unambiguous structural confirmation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。